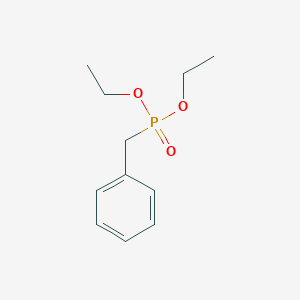

Diethyl benzylphosphonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62294. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

diethoxyphosphorylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17O3P/c1-3-13-15(12,14-4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPRAPZUGUTQKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022145 | |

| Record name | Diethyl benzylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Diethyl benzylphosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20581 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1080-32-6 | |

| Record name | Diethyl P-(phenylmethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1080-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl benzylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl benzylphosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, P-(phenylmethyl)-, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl benzylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl benzylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL BENZYLPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6D4QWT656 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl Benzylphosphonate (CAS 1080-32-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of Diethyl benzylphosphonate (CAS 1080-32-6), a versatile reagent in organic synthesis. The information is presented to support research and development activities, with a focus on clear data presentation, detailed experimental protocols, and visual representations of key chemical processes.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid with the chemical formula C₁₁H₁₇O₃P.[1][2][3] It is widely used in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction for the formation of alkenes.[4]

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₇O₃P | [3] |

| Molecular Weight | 228.22 g/mol | [5] |

| CAS Number | 1080-32-6 | [3] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 106-108 °C at 1 mmHg | [6] |

| Density | 1.095 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.497 | [6] |

| Flash Point | >110 °C (>230 °F) | [5] |

| Vapor Pressure | 0.00221 mmHg at 25 °C | |

| Solubility | Insoluble in water | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize its characteristic spectral data.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference(s) |

| 7.32 - 7.43 | m | - | C₆H₅ | [7] |

| 4.20 - 4.27 | m | - | OCH₂CH₃ | [7] |

| 3.12 | d | J(H,P) = 5.5 | PCH₂ | [7] |

| 1.43 - 1.47 | m | - | OCH₂CH₃ | [7] |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment | Reference(s) |

| 132.14 | d, J(C,P) = 8.2 | C (ipso) | [7] |

| 129.41 | d, J(C,P) = 6.2 | CH (aromatic) | [7] |

| 129.31 | d, J(C,P) = 4.8 | CH (aromatic) | [7] |

| 128.93 | d, J(C,P) = 5.8 | CH (aromatic) | [7] |

| 62.55 | d, J(C,P) = 4.6 | OCH₂ | [7] |

| 33.27 | d, J(C,P) = 45.5 | PCH₂ | [7] |

| 16.56 | d, J(C,P) = 3.5 | CH₃ | [7] |

³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Solvent | Reference | Reference(s) |

| 25.93 | CDCl₃ | H₃PO₄ (external) | [7][8] |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3060, 3030 | Aromatic C-H stretch |

| ~2980, 2930, 2900 | Aliphatic C-H stretch |

| ~1495, 1455 | Aromatic C=C stretch |

| ~1250 | P=O stretch |

| ~1020, 960 | P-O-C stretch |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound

A common method for the synthesis of this compound is the Michaelis-Arbuzov reaction. A detailed protocol is as follows:

Procedure:

-

To a stirred mixture of benzyl (B1604629) halide (1 mmol), add dialkyl phosphite (B83602) (1 mmol), K₂CO₃ (2 mmol), KI (0.3 mmol), and PEG-400 (0.5 g).

-

Stir the reaction mixture at room temperature for 6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, extract the product with diethyl ether (2 x 10 mL).

-

Purify the resulting residual oil by column chromatography using a petroleum ether/ethyl acetate (B1210297) (10%) mixture to yield the final product.

Spectroscopic Analysis Protocols

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Ensure the solution is homogeneous and free of any particulate matter.

-

Cap the NMR tube securely.

¹H, ¹³C, and ³¹P NMR Acquisition Parameters:

-

Spectrometer: Bruker Avance 400 MHz (or equivalent)

-

Solvent: CDCl₃

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

-

³¹P NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 64

-

Relaxation Delay: 2.0 s

-

Reference: 85% H₃PO₄ (external)

-

Sample Preparation (Neat Liquid):

-

Place one to two drops of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

-

Mount the sandwiched plates in the FT-IR sample holder.

FT-IR Acquisition Parameters:

-

Spectrometer: Shimadzu FT-IR 8300 spectrophotometer (or equivalent)[7]

-

Mode: Transmittance

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

Reactivity and Applications in Synthesis

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction , a widely used method for the synthesis of alkenes, particularly (E)-alkenes, with high stereoselectivity.[4]

Horner-Wadsworth-Emmons Reaction: Mechanism

The HWE reaction proceeds through the deprotonation of the phosphonate (B1237965) to form a stabilized carbanion, which then undergoes nucleophilic addition to an aldehyde or ketone. The resulting intermediate eliminates a water-soluble phosphate (B84403) byproduct to yield the alkene.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. This compound(1080-32-6) IR Spectrum [chemicalbook.com]

- 3. Phosphonic acid, (phenylmethyl)-, diethyl ester [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(1080-32-6) 1H NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

Physical and chemical characteristics of Diethyl benzylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of Diethyl benzylphosphonate (CAS No. 1080-32-6). It is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and organic synthesis. This document summarizes key quantitative data, details experimental protocols, and visualizes fundamental chemical processes involving this versatile organophosphorus compound.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid that is widely utilized in organic chemistry.[1][2] It is recognized for its role as a key reagent in various synthetic transformations, most notably the Horner-Wadsworth-Emmons reaction.[1]

Structural and General Information

| Identifier | Value | Source |

| IUPAC Name | diethyl (phenylmethyl)phosphonate | [1] |

| Synonyms | (Diethoxyphosphonomethyl)benzene, Benzylphosphonic acid diethyl ester | [1][3] |

| CAS Number | 1080-32-6 | [1][4] |

| Molecular Formula | C₁₁H₁₇O₃P | [1][4] |

| Molecular Weight | 228.22 g/mol | [1][4] |

| Appearance | Colorless to light yellow liquid | [1][2][3] |

Physical Properties

| Property | Value | Conditions | Source |

| Density | 1.095 g/mL | 25 °C | [1][5] |

| Boiling Point | 106-108 °C | 1 mmHg | [1][2][5] |

| Refractive Index | n20/D 1.497 | 20 °C | [1][5] |

| Flash Point | > 112 °C (> 233.6 °F) | [2][6] | |

| Vapor Pressure | 0.00221 mmHg | 25 °C | [1] |

| Melting Point | Not available | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data has been reported:

NMR Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) and Coupling Constants (J) | Source |

| ¹H NMR | DMSO-d₆ | δ 7.39–7.14 (m, 5H, Ar-H), 3.94 (dq, JH-P = 7.9 Hz, JH-H = 7.0 Hz, 4H, OCH₂CH₃), 3.21 (d, JH-P = 21.6 Hz, 2H, CH₂P), 1.16 (t, JH-H = 7.0 Hz, 6H, OCH₂CH₃) | [7][8] |

| ¹³C NMR | DMSO-d₆ | δ 132.3 (d, JC-P = 9.0 Hz), 129.7 (d, JC-P = 6.6 Hz), 128.2 (d, JC-P = 3.0 Hz), 126.4 (d, JC-P = 3.4 Hz), 61.3 (d, JC-P = 6.5 Hz), 32.3 (d, JC-P = 135.1 Hz), 16.1 (d, JC-P = 5.8 Hz) | [7][8] |

| ³¹P NMR | DMSO-d₆ | δ 26.5 | [7][8] |

| ³¹P NMR | CDCl₃ | δ 26.0 | [7][9] |

Infrared Spectroscopy

Infrared spectroscopy data is available, with techniques such as Attenuated Total Reflectance (ATR-IR) and Fourier-Transform Infrared (FTIR) spectroscopy having been used for its characterization.[4]

Chemical Characteristics and Reactivity

This compound is a stable compound under standard conditions.[1] Its primary application in organic synthesis is as a reagent in the Horner-Wadsworth-Emmons reaction, which is a widely used method for the stereoselective formation of carbon-carbon double bonds, particularly for synthesizing stilbene (B7821643) derivatives.[1] It also serves as a reactant in the cyclization of aryl ethers, amines, and amides and in the investigation of organic light-emitting diodes (OLEDs).[5][10]

Horner-Wadsworth-Emmons Reaction Workflow

The following diagram illustrates the logical workflow of the Horner-Wadsworth-Emmons reaction using this compound.

Caption: Horner-Wadsworth-Emmons reaction workflow.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of benzylphosphonic acid with triethyl orthoacetate.[7][10]

Materials:

-

Benzylphosphonic acid

-

Triethyl orthoacetate

-

Hexanes

-

Ethyl acetate (B1210297)

Procedure:

-

A mixture of benzylphosphonic acid (1 mmol, 172 mg) and triethyl orthoacetate (30 mmol, 5.5 mL) is prepared.[7][10]

-

The progress of the reaction is monitored by ³¹P NMR spectroscopy.[7][10]

-

Upon completion of the reaction, the excess triethyl orthoacetate is removed by evaporation under reduced pressure.[7][10]

-

The resulting crude product is purified by column chromatography on a short silica gel column using a mixture of hexanes and ethyl acetate as the eluent.[7][10]

-

This compound is isolated as a transparent oil with a reported yield of 98%.[7][10]

The following diagram outlines the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity

Recent studies have explored the potential antimicrobial properties of this compound and its derivatives.[7] Some derivatives have shown promising activity against bacterial strains such as Escherichia coli.[7][11] This suggests a potential for this class of compounds in the development of new antimicrobial agents.[7][12] However, the specific signaling pathways through which these compounds exert their effects are still under investigation.

Safety and Handling

This compound is considered a combustible liquid. Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2][6]

-

Handling: Use in a well-ventilated area. Avoid contact with skin and eyes, and prevent inhalation or ingestion.[2][6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][13]

-

Incompatible Materials: Strong oxidizing agents.[2]

-

Fire Fighting: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[6][13][14]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2][6][13]

References

- 1. innospk.com [innospk.com]

- 2. fishersci.com [fishersci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ベンジルホスホン酸ジエチル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3.6.13. This compound (4b) [bio-protocol.org]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound | 1080-32-6 [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. msjc-keenan.safeschoolssds.com [msjc-keenan.safeschoolssds.com]

- 14. dept.harpercollege.edu [dept.harpercollege.edu]

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of Diethyl Benzylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reaction mechanisms of diethyl benzylphosphonate, a key intermediate in organophosphorus chemistry with significant applications in the development of novel therapeutic agents and materials. This document details established synthetic protocols, presents quantitative data for comparative analysis, and elucidates the underlying reaction mechanisms through detailed diagrams.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons reaction to generate stilbene (B7821643) derivatives and other unsaturated compounds. Its phosphonate (B1237965) moiety is a crucial pharmacophore in the design of enzyme inhibitors, haptens for catalytic antibodies, and bioactive molecules with potential antimicrobial properties.[1] A thorough understanding of its synthesis and reactivity is therefore paramount for professionals in drug discovery and development. This guide focuses on the two principal methods for its preparation: the Michaelis-Arbuzov and Michaelis-Becker reactions.

Synthetic Methodologies

The formation of the carbon-phosphorus bond in this compound is most commonly achieved through the Michaelis-Arbuzov or Michaelis-Becker reactions. Both methods have their distinct advantages and are chosen based on the desired scale, available starting materials, and reaction conditions.

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, involving the reaction of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl phosphonate.[2][3] In the context of this compound synthesis, triethyl phosphite reacts with a benzyl (B1604629) halide (typically bromide or chloride).

Reaction Scheme:

C₆H₅CH₂X + P(OC₂H₅)₃ → C₆H₅CH₂P(O)(OC₂H₅)₂ + C₂H₅X (where X = Cl, Br)

The reaction is typically driven by heating, but catalyzed versions offer milder conditions.[2]

The Michaelis-Becker Reaction

The Michaelis-Becker reaction provides an alternative route, particularly when starting from a dialkyl phosphite.[4][5] This method involves the deprotonation of diethyl phosphite with a strong base to form a phosphite anion, which then acts as a nucleophile, attacking the benzyl halide.[6][7]

Reaction Scheme:

(C₂H₅O)₂P(O)H + Base → [(C₂H₅O)₂PO]⁻ [(C₂H₅O)₂PO]⁻ + C₆H₅CH₂X → C₆H₅CH₂P(O)(OC₂H₅)₂ + X⁻

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and characterization of this compound, facilitating comparison between different synthetic approaches.

Table 1: Reaction Conditions and Yields for the Synthesis of this compound

| Reaction Type | Reagents | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Michaelis-Arbuzov (Thermal) | Benzyl bromide, Triethyl phosphite | None | Neat | 150-160 | 2-4 | Not Specified | [2] |

| Michaelis-Arbuzov (Catalyzed) | Benzyl bromide, Triethyl phosphite | ZnBr₂ | Dichloromethane | Room Temp. | Not Specified | Not Specified | [2] |

| Michaelis-Becker | Benzyl chloride, Diethyl phosphite | K₂CO₃ | PEG-400 | Room Temp. | 6 | 90+ | [4] |

| Esterification | Benzylphosphonic acid, Triethyl orthoacetate | None | Neat | 90 | Overnight | 98 | [1][8] |

Table 2: Spectroscopic Data for this compound

| Technique | Solvent | Key Signals | Reference |

| ¹H NMR | CDCl₃ | δ 7.32-7.43 (m, 5H, Ar-H), 4.20-4.27 (m, 4H, OCH₂CH₃), 3.12 (d, J = 5.5 Hz, 2H, PCH₂), 1.43-1.47 (m, 6H, OCH₂CH₃) | [9][10] |

| DMSO-d₆ | δ 7.39–7.14 (m, 5H, Ar-H), 3.94 (dq, JH-P = 7.9, JH-H = 7.0, 4H, OCH₂CH₃), 3.21 (d, JH-P = 21.6 Hz, 2H, PCH₂), 1.16 (t, JH-H = 7.0 Hz, 6H, OCH₂CH₃) | [1][8][11] | |

| ¹³C NMR | CDCl₃ | δ 132.14 (d, J = 8.2 Hz), 129.41 (d, J = 6.2 Hz), 129.31 (d, J = 4.8 Hz), 128.93 (d, J = 5.8 Hz), 62.55 (d, J = 4.6 Hz), 33.27 (d, J = 45.5 Hz), 16.56 (d, J = 3.5 Hz) | [9] |

| DMSO-d₆ | δ 132.3 (d, JC-P = 9.0 Hz), 129.7 (d, JC-P = 6.6 Hz), 128.2 (d, JC-P = 3.0 Hz), 126.4 (d, JC-P = 3.4 Hz), 61.3 (d, JC-P = 6.5 Hz), 32.3 (d, JC-P = 135.1 Hz), 16.1 (d, JC-P = 5.8 Hz) | [1][8][11] | |

| ³¹P NMR | CDCl₃ | δ 25.93 | [9] |

| DMSO-d₆ | δ 26.5 | [1][8][11] | |

| IR (neat) | 2985, 1496, 1450, 1391, 1252 (P=O), 1162, 104, 967, 843, 802, 758 cm⁻¹ | [12] | |

| Mass Spec (EI) | m/z: 228 (M⁺), 105, 91 (base peak) | [10][13] |

Experimental Protocols

Protocol 1: Classical Michaelis-Arbuzov Synthesis[2]

Materials:

-

Benzyl bromide (1 equivalent)

-

Triethyl phosphite (1.2 equivalents)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide and triethyl phosphite.

-

Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired this compound is a colorless oil.

Protocol 2: Catalyzed Michaelis-Arbuzov Synthesis[2]

Materials:

-

Benzyl bromide (1 mmol)

-

Triethyl phosphite (1.2 mmol)

-

Zinc bromide (ZnBr₂) (0.2 mmol)

-

Dichloromethane (5 mL)

Procedure:

-

To a solution of benzyl bromide in dichloromethane, add triethyl phosphite.

-

Add zinc bromide to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, the reaction mixture can be washed with water and the organic layer dried and concentrated.

-

The crude product can be purified by column chromatography or vacuum distillation.

Protocol 3: Michaelis-Becker Synthesis under Phase Transfer Catalysis[4]

Materials:

-

Benzyl chloride (1 mmol)

-

Diethyl phosphite (1 mmol)

-

Potassium carbonate (K₂CO₃) (2 mmol)

-

Potassium iodide (KI) (0.3 mmol)

-

Polyethylene glycol (PEG-400) (0.5 g)

Procedure:

-

To a stirred mixture of benzyl chloride, diethyl phosphite, K₂CO₃, and KI, add PEG-400.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Monitor the progress of the reaction by TLC.

-

After completion of the reaction, extract the product with diethyl ether (2 x 10 mL).

-

The combined organic layers are dried and concentrated.

-

The obtained residual oil is further purified by column chromatography (petroleum ether/ethyl acetate (B1210297) 10%).

Reaction Mechanisms and Visualizations

The following diagrams, generated using the DOT language, illustrate the key mechanistic steps in the synthesis of this compound.

Michaelis-Arbuzov Reaction Mechanism

The Michaelis-Arbuzov reaction proceeds via a two-step mechanism: a nucleophilic attack by the phosphite on the benzyl halide, followed by a dealkylation step.[3]

Caption: Michaelis-Arbuzov Reaction Pathway.

Michaelis-Becker Reaction Mechanism

The Michaelis-Becker reaction is initiated by the formation of a phosphite anion, which then displaces the halide from the benzyl group.[4]

Caption: Michaelis-Becker Reaction Pathway.

Experimental Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: General Experimental Workflow.

Conclusion

This technical guide has provided a detailed overview of the synthesis and reaction mechanisms of this compound. The Michaelis-Arbuzov and Michaelis-Becker reactions represent the most reliable and widely used methods for its preparation. By presenting clear experimental protocols, quantitative data, and visualized reaction pathways, this guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively synthesize and utilize this important organophosphorus compound in their research and development endeavors. The choice of synthetic route will ultimately depend on factors such as substrate availability, desired scale, and laboratory capabilities. The spectroscopic data provided serves as a crucial reference for the characterization and quality control of the synthesized product.

References

- 1. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 4. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]

- 5. Michaelis–Becker reaction - Wikipedia [en.wikipedia.org]

- 6. A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | 1080-32-6 [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. This compound(1080-32-6) 1H NMR spectrum [chemicalbook.com]

- 11. 3.6.13. This compound (4b) [bio-protocol.org]

- 12. prepchem.com [prepchem.com]

- 13. Phosphonic acid, (phenylmethyl)-, diethyl ester [webbook.nist.gov]

Spectroscopic Characterization of Diethyl Benzylphosphonate: A Technical Guide

Introduction: Diethyl benzylphosphonate (DEBP), a key organophosphorus compound, serves as a versatile reactant in various chemical syntheses. Its applications range from the creation of stilbenes for potential skin disorder treatments to the development of inhibitors for the Wnt signaling pathway implicated in colon cancer.[1] A thorough understanding of its molecular structure is paramount for its effective utilization in research and drug development. This guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), complete with detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound by providing detailed information about the hydrogen, carbon, and phosphorus atoms within the molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the ethyl and benzyl (B1604629) groups. The methylene (B1212753) protons of the benzyl group are split into a doublet by the phosphorus atom, a key identifying feature.

| Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| CDCl₃ | 7.32-7.43 | m | - | Ar-H (5H) |

| 4.20-4.27 | m | - | O-CH ₂-CH₃ (4H) | |

| 3.12 | d | J = 5.5 | P-CH ₂-Ar (2H) | |

| 1.43-1.47 | m | - | O-CH₂-CH ₃ (6H) | |

| DMSO-d₆ | 7.14-7.39 | m | - | Ar-H (5H) |

| 3.94 | dq | JH-P = 7.9, JH-H = 7.0 | O-CH ₂-CH₃ (4H) | |

| 3.21 | d | JH-P = 21.6 | P-CH ₂-Ar (2H) | |

| 1.16 | t | JH-H = 7.0 | O-CH₂-CH ₃ (6H) | |

| Data sourced from multiple references.[2][3][4] |

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The coupling between the phosphorus atom and adjacent carbon atoms results in the splitting of their respective signals.

| Solvent | Chemical Shift (δ) ppm | Coupling Constant (JC-P) Hz | Assignment |

| CDCl₃ | 132.14 | d, J = 8.2 | C -Ar (ipso) |

| 129.41 | d, J = 6.2 | C -Ar (ortho/meta) | |

| 129.31 | d, J = 4.8 | C -Ar (ortho/meta) | |

| 128.93 | d, J = 5.8 | C -Ar (para) | |

| 62.55 | d, J = 4.6 | O-C H₂-CH₃ | |

| 33.27 | d, J = 45.5 | P-C H₂-Ar | |

| 16.56 | d, J = 3.5 | O-CH₂-C H₃ | |

| DMSO-d₆ | 132.3 | d, J = 9.0 | C -Ar (ipso) |

| 129.7 | d, J = 6.6 | C -Ar (ortho/meta) | |

| 128.2 | d, J = 3.0 | C -Ar (ortho/meta) | |

| 126.4 | d, J = 3.4 | C -Ar (para) | |

| 61.3 | d, J = 6.5 | O-C H₂-CH₃ | |

| 32.3 | d, J = 135.1 | P-C H₂-Ar | |

| 16.1 | d, J = 5.8 | O-CH₂-C H₃ | |

| Data sourced from multiple references.[2][3][4] |

³¹P NMR Data

The ³¹P NMR spectrum is crucial for characterizing organophosphorus compounds, providing a specific chemical shift for the phosphorus nucleus.

| Solvent | Chemical Shift (δ) ppm |

| CDCl₃ | 25.93[2] |

| DMSO-d₆ | 26.5[3][4] |

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: A solution of this compound is prepared by dissolving 10-50 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5]

-

Instrumentation: ¹H, ¹³C, and ³¹P NMR spectra are recorded on an NMR spectrometer, such as a Bruker Avance DPX-250 or a 400 MHz instrument.[2][4]

-

Referencing: Chemical shifts for ¹H and ¹³C NMR are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[4] For ³¹P NMR, an external reference of 85% H₃PO₄ (0 ppm) is used.[2]

-

Acquisition Parameters: For quantitative ³¹P NMR, a relaxation delay of at least 5 times the longitudinal relaxation time (T₁) of the phosphorus nucleus is recommended to ensure complete signal relaxation between pulses.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies. The spectrum is dominated by strong absorptions corresponding to the P=O and P-O-C bonds.

| Wavenumber (cm⁻¹) | Bond |

| ~3000 | C-H (aromatic and aliphatic) |

| ~1250 | P=O (stretch) |

| ~1025 | P-O-C (stretch) |

| ~1600, ~1450 | C=C (aromatic ring) |

| Data interpretation based on typical IR absorption frequencies. |

Experimental Protocol: IR Spectroscopy

For liquid samples like this compound, the following methods are common:

-

Neat Liquid Film: A simple and common method involves placing a drop of the neat liquid sample between two salt plates (e.g., KBr or NaCl).[6][7][8] The plates are pressed together to form a thin film.

-

Attenuated Total Reflectance (ATR): This technique requires minimal sample preparation. The liquid is brought into direct contact with an ATR crystal (e.g., ZnSe or diamond).[8][9] This method is particularly advantageous as it avoids the need for salt plates, which can be fragile and susceptible to moisture.[9]

-

Data Acquisition: A background spectrum is recorded first to subtract any atmospheric or instrumental interferences. The sample is then scanned, typically over a range of 4000-400 cm⁻¹.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. The molecular formula of this compound is C₁₁H₁₇O₃P, with a molecular weight of 228.22 g/mol .[10]

Electron Ionization (EI) Mass Spectrum Data

| m/z | Relative Intensity | Assignment |

| 228 | 30.4 | [M]⁺ (Molecular Ion) |

| 200 | 12.4 | [M - C₂H₄]⁺ |

| 172 | 22.9 | [M - C₂H₄ - C₂H₄]⁺ |

| 118 | 34.5 | [C₇H₆PO₂]⁺ |

| 109 | 29.6 | [C₂H₅OPO₂H]⁺ |

| 91 | 100.0 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | 17.6 | [C₅H₅]⁺ |

| Data sourced from ChemicalBook.[11] |

Experimental Protocol: Mass Spectrometry

A general procedure for the mass spectrometric analysis of a small molecule like this compound is as follows:

-

Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) for separation from any impurities.[12]

-

Ionization: Electron Ionization (EI) is a common technique where the sample is bombarded with a high-energy electron beam (e.g., 70 eV), causing ionization and fragmentation.[13] Softer ionization techniques like Electrospray Ionization (ESI) can also be used, which typically result in less fragmentation and a more prominent molecular ion peak.[14]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Calibration: To ensure high mass accuracy, the instrument is calibrated using a known reference compound either before the analysis (external calibration) or by co-introducing it with the sample (internal calibration or lock mass).[15]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the process of spectroscopic analysis.

References

- 1. 苄基膦酸二乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. This compound | 1080-32-6 [chemicalbook.com]

- 4. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. homework.study.com [homework.study.com]

- 7. ursinus.edu [ursinus.edu]

- 8. researchgate.net [researchgate.net]

- 9. Researching | A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters [m.researching.cn]

- 10. This compound | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound(1080-32-6) 1H NMR [m.chemicalbook.com]

- 12. biocompare.com [biocompare.com]

- 13. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. rsc.org [rsc.org]

Theoretical Insights into the Stability and Reactivity of Diethyl Benzylphosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl benzylphosphonate (DEBP) is a key organophosphorus compound widely utilized in organic synthesis, most notably in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of alkenes.[1] Its derivatives have garnered significant attention for their potential as antimicrobial agents and their applications in materials science.[1][2] An in-depth understanding of the stability and reactivity of DEBP, grounded in theoretical and computational chemistry, is paramount for optimizing reaction conditions, predicting degradation pathways, and designing novel derivatives with enhanced properties. This technical guide provides a comprehensive overview of the theoretical studies concerning the stability (hydrolysis and thermolysis) and reactivity of this compound, supported by quantitative data, experimental protocols, and mechanistic visualizations.

Molecular Structure and Electronic Properties

This compound, with the chemical formula C₁₁H₁₇O₃P, possesses a tetrahedral phosphorus center bonded to a benzyl (B1604629) group, a phosphoryl oxygen, and two ethoxy groups.[3][4] Theoretical studies, primarily using Density Functional Theory (DFT), have been employed to elucidate the electronic structure and reactivity of phosphonates.[5][6] The key to understanding its reactivity lies in the distribution of electron density and the nature of its frontier molecular orbitals.

The phosphoryl group (P=O) is highly polarized, with the oxygen atom being a site of high electron density and thus a primary center for electrophilic attack and hydrogen bonding.[6] Quantum chemical descriptors help to quantify the reactivity of phosphonate (B1237965) derivatives.[5][6] The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial in predicting the molecule's behavior as a nucleophile or electrophile. For phosphonates, the oxygen atom of the P=O group often plays a significant role in interactions with other molecules.[5]

Theoretical Studies on the Stability of this compound

The stability of this compound is primarily dictated by its susceptibility to hydrolysis and thermal decomposition. While direct computational studies on DEBP are scarce, extensive theoretical work on related phosphate (B84403) and phosphonate esters provides a robust framework for understanding its degradation mechanisms.

Hydrolytic Stability

The hydrolysis of phosphonate esters can proceed under both acidic and basic conditions, generally involving a nucleophilic attack on the phosphorus atom.[7][8]

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of dialkyl phosphonates typically follows a two-step process, yielding the phosphonic acid via an ester-acid intermediate.[9] The reaction is often characterized by pseudo-first-order kinetics for each step.[9][10] Theoretical studies on analogous phosphate esters suggest that the mechanism can be either associative (with a pentacoordinate intermediate) or dissociative.[11] The specific pathway and its energy barrier are highly dependent on the electrostatic environment.[11] For α-hydroxybenzylphosphonates, it has been observed that electron-withdrawing substituents on the phenyl ring increase the rate of hydrolysis, while electron-releasing groups slow it down.[9][10]

Base-Catalyzed Hydrolysis: Alkaline hydrolysis of diethyl alkylphosphonates has also been investigated.[7] The rate of hydrolysis is influenced by the steric hindrance of the substituents.[7] The reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center.

The table below summarizes kinetic data from a study on the acidic hydrolysis of substituted dimethyl α-hydroxybenzylphosphonates, which provides insight into the electronic effects on hydrolysis rates.[9]

| Substituent (Y) on Phenyl Ring | k₁ (h⁻¹) | k₂ (h⁻¹) | Time for Complete Hydrolysis (h) |

| H | 2.64 | 0.60 | 6.5 |

| 4-NO₂ | - | - | 2.5 |

| 4-Cl | 3.36 | 0.67 | 5.5 |

| 4-F | 5.18 | 1.24 | 6.0 |

| 4-CF₃ | 2.03 | 0.61 | 5.5 |

| 4-Me | 1.64 | 0.31 | 8.0 |

Data adapted from a kinetic study on dimethyl α-hydroxybenzylphosphonates at reflux with HCl. k₁ and k₂ are the pseudo-first-order rate constants for the first and second hydrolysis steps, respectively.[9]

Thermal Stability and Decomposition

Theoretical studies on the thermal decomposition of organophosphorus esters, often in the context of their use as flame retardants or lubricants, reveal several potential pathways.[12][13][14] ReaxFF molecular dynamics simulations and DFT calculations are powerful tools for investigating these high-temperature processes.[12][13]

For alkyl phosphate esters, decomposition primarily proceeds through C-O bond cleavage.[12][13] The onset temperature for this cleavage is dependent on the nature of the alkyl group, with primary alkyls being more stable than secondary or tertiary ones.[12][13] Another possible pathway is a β-elimination reaction, similar to that seen in carboxylic acid esters, which proceeds through a six-membered transition state.[15][16]

The presence of a benzyl group in DEBP introduces the possibility of P-C bond cleavage as well, although C-O cleavage of the ethyl groups is generally expected to be the more favorable initial decomposition step at lower temperatures.

Below is a diagram illustrating the potential primary thermal decomposition pathways for this compound.

Caption: Primary thermal decomposition pathways of this compound.

Theoretical Studies on the Reactivity of this compound

The reactivity of this compound is dominated by the chemistry of the phosphonate carbanion, which is a potent nucleophile in the Horner-Wadsworth-Emmons (HWE) reaction.

The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction involves the deprotonation of the α-carbon (adjacent to the phosphorus atom) to form a stabilized carbanion, which then reacts with an aldehyde or ketone to form an alkene.[1] Computational studies using ab initio and DFT methods have provided significant insights into the mechanism and stereoselectivity of this reaction.[17][18][19][20]

The reaction proceeds through the following key steps:

-

Deprotonation: A base removes the acidic proton from the benzylic carbon to form a phosphonate-stabilized carbanion.

-

Nucleophilic Addition: The carbanion adds to the carbonyl carbon of the aldehyde or ketone, forming an oxyanion intermediate.

-

Oxaphosphetane Formation: The oxyanion attacks the electrophilic phosphorus atom, leading to the formation of a four-membered cyclic intermediate, the oxaphosphetane. This step is often the rate-determining step.[17]

-

Elimination: The oxaphosphetane collapses, breaking the P-C and C-O bonds to yield the alkene and a water-soluble phosphate byproduct.

Theoretical calculations have shown that the transition state leading to the trans-alkene is generally more stable than the one leading to the cis-alkene, explaining the typical (E)-selectivity of the HWE reaction.[17] The electron-withdrawing nature of substituents on the phosphonate can influence the stability of intermediates and transition states, thereby affecting the Z/E selectivity.[19][20]

The following diagram visualizes the reaction pathway of the Horner-Wadsworth-Emmons reaction.

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocols

Protocol for Kinetic Analysis of Phosphonate Hydrolysis

This protocol is adapted from studies on the acidic hydrolysis of α-hydroxybenzylphosphonates and can be modified to study this compound.[9]

-

Sample Preparation: Dissolve a known quantity (e.g., ~2 mmol) of the phosphonate ester in a suitable solvent.

-

Reaction Initiation: Add a specific equivalent of concentrated acid (e.g., 3 equivalents of HCl) and water at a controlled temperature (e.g., reflux).

-

Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture. Quench the reaction if necessary.

-

Analysis: Analyze the composition of the aliquots using ³¹P NMR spectroscopy. The signals corresponding to the starting ester, the ester-acid intermediate, and the final phosphonic acid will have distinct chemical shifts.

-

Data Processing: Integrate the respective peaks in the ³¹P NMR spectra to determine the concentration of each species over time.

-

Kinetic Modeling: Plot the concentration profiles and fit the data to pseudo-first-order kinetic models to determine the rate constants (k₁ and k₂) for the consecutive hydrolysis steps.

Protocol for Thermal Decomposition Analysis by Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

This protocol is based on standard methods for analyzing the thermal decomposition products of organic compounds.[14]

-

Sample Preparation: Place a small, precise amount of this compound into a pyrolysis sample cup.

-

Pyrolysis: Insert the sample into a pyrolyzer unit connected to a GC/MS system. Rapidly heat the sample to a set temperature (e.g., in the range of 500-800 °C) in an inert atmosphere (e.g., helium).

-

Chromatographic Separation: The volatile decomposition products are immediately transferred to the GC column (e.g., a non-polar capillary column like DB-5MS) where they are separated based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint for each decomposition product.

-

Data Analysis: Identify the decomposition products by comparing their mass spectra to spectral libraries (e.g., NIST) and analyzing their fragmentation patterns.

Conclusion

Theoretical studies, predominantly employing DFT and molecular dynamics, provide invaluable insights into the stability and reactivity of this compound. The stability is governed by its susceptibility to hydrolysis, which is influenced by electronic effects, and thermal decomposition, which primarily proceeds via C-O bond cleavage or β-elimination. The reactivity is highlighted by the formation of a stabilized carbanion that serves as a potent nucleophile in the Horner-Wadsworth-Emmons reaction, a process for which computational chemistry has elucidated the mechanistic pathway and the origins of its stereoselectivity. This theoretical framework is essential for the rational design of new phosphonate-based compounds and the optimization of synthetic protocols in both academic and industrial research.

References

- 1. innospk.com [innospk.com]

- 2. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphonic acid, (phenylmethyl)-, diethyl ester [webbook.nist.gov]

- 4. This compound | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A new computational model for the prediction of toxicity of phosphonate derivatives using QSPR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The Hydrolysis of Phosphinates and Phosphonates: A Review [pubmed.ncbi.nlm.nih.gov]

- 9. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. benchchem.com [benchchem.com]

- 15. A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 20. researchgate.net [researchgate.net]

The Genesis and Synthetic Utility of Diethyl Benzylphosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl benzylphosphonate, a cornerstone reagent in modern organic synthesis, holds a rich history intertwined with the development of fundamental carbon-phosphorus bond-forming reactions. This technical guide provides an in-depth exploration of the discovery, historical evolution, and key applications of this compound. We will delve into the seminal Michaelis-Arbuzov and Horner-Wadsworth-Emmons reactions, presenting detailed experimental protocols and quantitative data to facilitate practical application in the laboratory. Furthermore, this guide illustrates the underlying reaction mechanisms through detailed diagrams, offering a comprehensive resource for researchers and professionals in the field of organic and medicinal chemistry.

A Historical Perspective: The Emergence of a Key Reagent

The story of this compound is intrinsically linked to the pioneering work in organophosphorus chemistry in the late 19th and early 20th centuries. The journey began with the discovery of a reliable method to create the crucial carbon-phosphorus bond.

In 1898, the German chemist August Michaelis first reported a reaction that would lay the groundwork for the synthesis of phosphonates.[1][2][3] He observed that heating trialkyl phosphites with alkyl iodides resulted in the formation of dialkyl alkylphosphonates.[4] A few years later, the Russian chemist Aleksandr Arbuzov extensively investigated and generalized this transformation, which has since become widely known as the Michaelis-Arbuzov reaction .[1][2][3] This reaction provided the first practical and versatile method for synthesizing phosphonate (B1237965) esters, including this compound, from readily available starting materials.

For several decades, phosphonates were primarily of academic interest. However, their synthetic potential was unlocked in the mid-20th century. In 1958, Leopold Horner published a modification of the Wittig reaction, utilizing phosphonate-stabilized carbanions for olefination reactions.[5][6] This work was further refined and expanded upon by American chemists William S. Wadsworth and William D. Emmons in 1961.[5][7] Their research demonstrated the superior reactivity and advantages of phosphonate carbanions over the traditional phosphonium (B103445) ylides used in the Wittig reaction.[5][7] This new methodology, now famously known as the Horner-Wadsworth-Emmons (HWE) reaction , established this compound and other similar phosphonates as indispensable reagents for the stereoselective synthesis of alkenes.[5][8][9] A significant advantage of the HWE reaction is the easy removal of the water-soluble dialkylphosphate byproduct, which simplifies product purification.[5][8]

Synthesis of this compound: The Michaelis-Arbuzov Reaction

The most common and historically significant method for preparing this compound is the Michaelis-Arbuzov reaction.[1][2] This reaction involves the treatment of a trialkyl phosphite (B83602), typically triethyl phosphite, with an alkyl halide, such as benzyl (B1604629) bromide or chloride.[2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, followed by a dealkylation step.

Reaction Mechanism

The mechanism of the Michaelis-Arbuzov reaction can be summarized in two main steps:

-

SN2 Attack: The nucleophilic phosphorus atom of the triethyl phosphite attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide ion to form a quasi-phosphonium salt intermediate.

-

Dealkylation: The displaced halide ion then attacks one of the ethyl groups of the phosphonium intermediate in a second SN2 reaction, leading to the formation of the this compound and a volatile ethyl halide byproduct.

Experimental Protocols

Several protocols for the synthesis of this compound via the Michaelis-Arbuzov reaction have been reported, with variations in reaction conditions.

Protocol 1: Classical Thermal Synthesis

This protocol represents a traditional approach to the Michaelis-Arbuzov reaction, often requiring elevated temperatures.

-

Materials:

-

Benzyl bromide (1.0 equivalent)

-

Triethyl phosphite (1.2 - 3.0 equivalents)

-

Anhydrous toluene (B28343) (optional, as solvent)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), combine benzyl bromide and an excess of triethyl phosphite.

-

Heat the reaction mixture to a temperature between 120°C and 160°C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can vary from a few hours to overnight.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess triethyl phosphite and the ethyl bromide byproduct by distillation under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

-

Protocol 2: Lewis Acid-Catalyzed Synthesis at Room Temperature

To mitigate the need for high temperatures, Lewis acid catalysis can be employed.

-

Materials:

-

Benzyl bromide (1 mmol)

-

Triethyl phosphite (1.2 mmol)

-

Zinc bromide (ZnBr₂) (0.2 mmol)

-

Dichloromethane (5 mL)

-

-

Procedure:

-

To a solution of benzyl bromide in dichloromethane, add triethyl phosphite.

-

Add zinc bromide to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.

-

Upon completion, quench the reaction with the addition of water.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

-

Protocol 3: Sustainable Synthesis using PEG/KI

This method offers a more environmentally friendly approach, proceeding at room temperature without the need for volatile organic solvents.[10][11]

-

Materials:

-

Benzyl halide (e.g., benzyl chloride or bromide) (1 mmol)

-

Diethyl phosphite (1 mmol)

-

Potassium carbonate (K₂CO₃) (2 mmol)

-

Potassium iodide (KI) (0.3 mmol)

-

Polyethylene glycol (PEG-400) (0.5 g)

-

-

Procedure:

-

To a stirred mixture of the benzyl halide, diethyl phosphite, K₂CO₃, and KI, add PEG-400.[10]

-

Stir the reaction mixture at room temperature for 6 hours.[10]

-

Monitor the reaction progress by TLC.[10]

-

After completion, extract the product with diethyl ether (2 x 10 mL).[10]

-

The combined organic layers are then concentrated, and the residual oil is purified by column chromatography (petroleum ether/ethyl acetate).[10]

-

Quantitative Data Summary

| Method | Alkyl Halide | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Classical Thermal | Benzyl bromide | Triethyl phosphite | Toluene (optional) | 120-160 | 2-24 | High | General |

| Lewis Acid-Catalyzed | Benzyl bromide | Triethyl phosphite, ZnBr₂ | Dichloromethane | Room Temp. | 1 | High | General |

| PEG/KI System | Benzyl chloride | Diethyl phosphite, K₂CO₃, KI | PEG-400 | Room Temp. | 6 | 92 | [10][11] |

| PEG/KI System | Benzyl bromide | Diethyl phosphite, K₂CO₃, KI | PEG-400 | Room Temp. | 6 | 95 | [10][11] |

| Esterification | Benzylphosphonic acid | Triethyl orthoacetate | None | 90 | Overnight | 98 | [12][13] |

Spectroscopic Data for this compound

-

1H NMR (400 MHz, DMSO-d6) δ: 7.39–7.14 (m, 5H), 3.94 (dq, JH-P = 7.9, JH-H = 7.0, 4H), 3.21 (d, JH-P = 21.6 Hz, 2H), 1.16 (t, JH-H = 7.0 Hz, 6H).[13]

-

13C NMR (101 MHz, DMSO-d6) δ: 132.3 (d, JC-P = 9.0 Hz), 129.7 (d, JC-P = 6.6 Hz), 128.2 (d, JC-P = 3.0 Hz), 126.4 (d, JC-P = 3.4 Hz), 61.3 (d, JC-P = 6.5 Hz), 32.3 (d, JC-P = 135.1 Hz), 16.1 (d, JC-P = 5.8 Hz).[13]

-

31P NMR (162 MHz, DMSO-d6) δ: 26.5.[13]

Application in Olefination: The Horner-Wadsworth-Emmons Reaction

The primary and most significant application of this compound is its use as a precursor in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize alkenes, particularly stilbene (B7821643) derivatives, with a strong preference for the (E)-isomer.[5][8][14]

Reaction Mechanism

The HWE reaction proceeds through the following key steps:

-

Deprotonation: A base (e.g., NaH, NaOEt, BuLi) removes the acidic proton from the carbon adjacent to the phosphonate group, forming a stabilized phosphonate carbanion.

-

Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the carbonyl carbon of an aldehyde or ketone, forming a betaine-like tetrahedral intermediate.

-

Elimination: This intermediate collapses to form an oxaphosphetane, which then fragments to yield the alkene and a water-soluble dialkyl phosphate (B84403) salt. The formation of the thermodynamically more stable (E)-alkene is generally favored.[5][8]

References

- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. synarchive.com [synarchive.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Wittig-Horner Reaction [organic-chemistry.org]

- 10. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]

- 11. A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | 1080-32-6 [chemicalbook.com]

- 14. innospk.com [innospk.com]

Solubility of Diethyl Benzylphosphonate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl benzylphosphonate is a crucial reagent in organic synthesis, most notably in the Horner-Wadsworth-Emmons reaction for the formation of carbon-carbon double bonds. A thorough understanding of its solubility in various organic solvents is paramount for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its quantitative determination, and presents a visual workflow to aid in experimental design. While specific quantitative solubility data is not extensively available in public literature, this guide offers a qualitative assessment based on chemical principles and provides the methodology for researchers to determine these values in their own laboratories.

Qualitative Solubility Profile

Based on its chemical structure—a phosphonate (B1237965) ester with a nonpolar benzyl (B1604629) group and a polar phosphonyl group—this compound is anticipated to be miscible with a wide range of common organic solvents. It is generally considered a high-boiling, oily liquid that is soluble in many organic media but has low solubility in water.

A summary of the expected qualitative solubility is presented in Table 1. This assessment is derived from its prevalent use in organic synthesis, where it is often reacted in aprotic polar solvents.

| Solvent Class | Common Examples | Expected Solubility | Rationale |

| Polar Aprotic | Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN), Acetone | High | The polar P=O and P-O-C bonds interact favorably with the dipoles of these solvents. THF and DMF are common solvents for Horner-Wadsworth-Emmons reactions using this reagent. |

| Nonpolar Aprotic | Toluene (B28343), Hexanes, Diethyl ether | Moderate to High | The benzyl group and ethyl chains contribute to van der Waals interactions with nonpolar solvents. Solubility in hexanes may be lower than in aromatic solvents like toluene due to favorable π-stacking interactions. |

| Polar Protic | Ethanol, Methanol | High | The phosphonyl group can act as a hydrogen bond acceptor. These solvents are often used in workup and purification steps. |

| Aqueous | Water | Low | The large organic backbone (benzyl and ethyl groups) outweighs the polarity of the phosphonate group, leading to poor miscibility with water. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of this compound solubility in a given organic solvent at a specific temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker or water bath

-

Calibrated thermometer or temperature probe

-

Vials with screw caps (B75204) (e.g., 20 mL scintillation vials)

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Syringes

-

Pipettes

-

Evaporating dish or pre-weighed beaker

-

Vacuum oven or desiccator

Procedure

-

Solvent Preparation: Add a precise volume (e.g., 10.0 mL) of the selected organic solvent to several vials.

-

Temperature Equilibration: Place the sealed vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the solvent to equilibrate for at least 30 minutes.

-

Sample Addition: Add an excess of this compound to each vial. The presence of undissolved phosphonate at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and let them shake at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check to ensure undissolved material remains.

-

Sample Extraction: After equilibration, stop the shaking and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to let the undissolved material settle.

-

Filtration: Carefully draw a specific volume of the clear supernatant (e.g., 5.0 mL) using a syringe. Attach a syringe filter to the syringe and dispense the filtered, saturated solution into a pre-weighed evaporating dish.

-

Solvent Evaporation: Place the evaporating dish in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until all the solvent has evaporated and a constant weight is achieved.

-

Data Analysis:

-

Record the final weight of the evaporating dish containing the dried this compound residue.

-

Calculate the mass of the dissolved phosphonate by subtracting the initial weight of the empty dish.

-

The solubility can then be expressed in various units, such as g/100 mL or mol/L.

-

Calculation

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot taken (mL)) * 100

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While quantitative solubility data for this compound remains to be systematically published, its structural characteristics and widespread use in organic synthesis indicate high solubility in common polar aprotic and protic organic solvents, and moderate to high solubility in nonpolar solvents. For applications requiring precise solubility values, the detailed gravimetric method provided in this guide offers a robust and reliable approach for experimental determination. This protocol empowers researchers to generate the specific data needed for their unique experimental conditions, ensuring greater control over reaction kinetics, product yield, and purification efficiency.

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Diethyl Benzylphosphonate Derivatives

For Immediate Release

[City, State] – December 21, 2025 – A comprehensive technical guide released today details the burgeoning field of diethyl benzylphosphonate derivatives and their significant potential in drug development. This in-depth whitepaper provides researchers, scientists, and drug development professionals with a critical overview of the diverse biological activities exhibited by this class of compounds, ranging from antimicrobial and anticancer to potential anti-inflammatory and antiviral properties. The guide meticulously summarizes quantitative data, presents detailed experimental protocols, and visualizes key biological pathways to facilitate further research and development in this promising area.

This compound and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological effects. This guide synthesizes the current understanding of these activities, offering a valuable resource for the scientific community.

Antimicrobial Activity: A Promising Front against Drug Resistance

Several studies have highlighted the potent antimicrobial effects of this compound derivatives, particularly against pathogenic bacterial strains. The primary mechanism of action is believed to involve the induction of oxidative stress within bacterial cells, leading to DNA damage and subsequent cell death.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters to quantify the antimicrobial efficacy of a compound. The following table summarizes the reported MIC and MBC values for a series of this compound derivatives against various E. coli strains.

| Compound/Derivative | E. coli Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| This compound | K12 | 15.6 | >1000 | [1] |

| Diethyl (4-bromobenzyl)phosphonate | K12 | 7.8 | 500 | [1] |

| Diethyl (4-chlorobenzyl)phosphonate | K12 | 7.8 | 500 | [1] |

| Diethyl (4-fluorobenzyl)phosphonate | K12 | 15.6 | >1000 | [1] |

| Diethyl (4-nitrobenzyl)phosphonate | K12 | 3.9 | 250 | [1] |

| This compound | R2 | 31.2 | >1000 | [1] |

| Diethyl (4-bromobenzyl)phosphonate | R2 | 15.6 | >1000 | [1] |

| Diethyl (4-chlorobenzyl)phosphonate | R2 | 15.6 | >1000 | [1] |

| Diethyl (4-fluorobenzyl)phosphonate | R2 | 31.2 | >1000 | [1] |

| Diethyl (4-nitrobenzyl)phosphonate | R2 | 7.8 | 500 | [1] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a substance.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

This compound derivative stock solution

-

Positive control (bacterial suspension without compound)

-

Negative control (broth only)

Procedure:

-

Perform serial two-fold dilutions of the this compound derivative in MHB in the wells of a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive and negative controls on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

To determine the MBC, an aliquot from the wells showing no growth is subcultured onto agar (B569324) plates.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Anticancer Activity: Targeting Key Signaling Pathways

This compound derivatives have also demonstrated promising anticancer properties. Their mechanism of action appears to be multifaceted, including the inhibition of critical signaling pathways involved in cell proliferation and survival, such as the Wnt signaling pathway.

Quantitative Anticancer Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values for a pyrazoline derivative incorporating a this compound moiety against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) |

| Pyrazoline-diethyl benzylphosphonate derivative | A549 (Lung Cancer) | 5.43 |

| Pyrazoline-diethyl benzylphosphonate derivative | HT29 (Colon Cancer) | 7.62 |

| Pyrazoline-diethyl benzylphosphonate derivative | MGC803 (Gastric Cancer) | 6.15 |

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

96-well plates

-

This compound derivative stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS-HCl)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the untreated control cells.

Wnt Signaling Pathway Inhibition

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of many cancers. In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex" that includes Axin, APC, CK1, and GSK-3β. Upon Wnt binding to its receptor, this complex is inhibited, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene expression. Some this compound derivatives are thought to inhibit this pathway by promoting the degradation of β-catenin.

Potential Anti-inflammatory and Antiviral Activities

While research is still in its early stages, the broader class of organophosphorus compounds, to which diethyl benzylphosphonates belong, has shown potential anti-inflammatory and antiviral activities.

Anti-inflammatory Effects: Organophosphorus compounds may exert anti-inflammatory effects by inhibiting the biosynthesis of prostaglandins, which are key mediators of inflammation. This is achieved through the inhibition of cyclooxygenase (COX) enzymes.

Antiviral Effects: The antiviral potential of phosphonates is often attributed to their ability to act as mimics of pyrophosphate, thereby inhibiting viral polymerases that are essential for viral replication.

Further research is warranted to specifically investigate and quantify the anti-inflammatory and antiviral efficacy of this compound derivatives and to elucidate their precise mechanisms of action.

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of this compound is the Arbuzov reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

Benzyl (B1604629) bromide

-

Triethyl phosphite (B83602)

Procedure:

-

A mixture of benzyl bromide and a slight excess of triethyl phosphite is heated, typically at reflux.

-

The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the excess triethyl phosphite and the ethyl bromide byproduct are removed by distillation under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation or column chromatography.

Conclusion

This technical guide underscores the significant and varied biological activities of this compound derivatives. With demonstrated antimicrobial and anticancer properties, and the potential for anti-inflammatory and antiviral applications, this class of compounds represents a fertile ground for the development of novel therapeutics. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource to accelerate research and innovation in this exciting field.

References

Diethyl Benzylphosphonate: A Core Precursor in Modern Organophosphorus Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction